8-Methyldibenzo[b,d]furan-2-carboxylic acid

Catalog No.
S930369
CAS No.
927802-42-4
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyldibenzo[b,d]furan-2-carboxylic acid

Unsubstituted dibenzofuran-2-carboxylic acids often fail in device fabrication due to strong π-π stacking, leading to poor solubility and crystallization. 8-Methyldibenzo[b,d]furan-2-carboxylic acid (CAS 927802-42-4) resolves these issues with its 8-methyl group, offering:

  • Enhanced solubility and film stability for high-triplet-energy OLED hosts, suppressing aggregation-caused quenching.
  • Orthogonal benzylic functionalization for constructing asymmetric MOF linkers.
  • Metabolic blocking at C8 position for CYP450-resistant drug scaffolds.

Supplied with high purity and reliable global logistics.

CAS Number

927802-42-4

Product Name

8-Methyldibenzo[b,d]furan-2-carboxylic acid

IUPAC Name

8-methyldibenzofuran-2-carboxylic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c1-8-2-4-12-10(6-8)11-7-9(14(15)16)3-5-13(11)17-12/h2-7H,1H3,(H,15,16)

InChI Key

ZVEILROMTKTNMA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)O

Synonyms

8-Methyldibenzo[b,d]furan-2-carboxylic acid, 8-Methyl-dibenzofuran-2-carboxylic acid, 8-Methyl-2-dibenzofurancarboxylic acid, 8-Methyl-2-dibenzofuranoic acid, 8-Methyl-2-carboxydibenzofuran

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g, 10 g

8-Methyldibenzo[b,d]furan-2-carboxylic acid (CAS 927802-42-4) is a highly specialized, bifunctional tricyclic building block utilized primarily in the development of organic electronic materials and rigid pharmaceutical scaffolds. The dibenzofuran core provides exceptional thermal stability, a high triplet energy level, and an extended π-conjugated system. The presence of the 2-carboxylic acid offers a reliable handle for amidation, esterification, or decarboxylative cross-coupling, while the strategic placement of the 8-methyl group introduces critical asymmetry. This specific asymmetric substitution pattern makes it a targeted precursor for applications requiring precise control over solid-state packing, organic solubility, and regioselective late-stage functionalization [1].

Research Fit

Scaffold Dibenzo[b,d]furan carboxylic acid core, reported for PTP1B inhibition (class-level evidence)
Substitution 8-methyl and 2-carboxylic acid substitution; class-level evidence indicates pattern is critical for target-site engagement
Use context Structural probe or synthetic intermediate for PTP1B SAR studies; research use only

Procuring the unsubstituted dibenzo[b,d]furan-2-carboxylic acid (CAS 22439-48-1) as a cost-saving alternative frequently compromises downstream processability and material performance. Unsubstituted dibenzofurans suffer from intense intermolecular π-π stacking, which drastically reduces their solubility in standard organic solvents and promotes unwanted crystallization in amorphous material layers (such as OLED hosts). Furthermore, simple benzofuran-carboxylic acids lack the robust thermal stability and specific photophysical properties inherent to the tricyclic system. Crucially, without the 8-methyl group, chemists lose a vital metabolic blocking site for pharmaceutical applications and an orthogonal benzylic functionalization handle for complex synthetic sequences, rendering generic analogs inadequate for advanced functional material design [1].

Substitution Risk

Positional isomer specificity

The 8-methyl group is designed for PTP1B site 2 binding; unsubstituted or differently substituted analogs may shift target engagement and selectivity, limiting direct substitution.

Scaffold substitution sensitivity

Minor structural modifications to the dibenzo[b,d]furan core can alter inhibitory activity and isoform selectivity; reported class-level data suggest substitution pattern is critical for maintaining the desired profile.

Enhanced Organic Solvent Solubility for Solution-Processed Materials

A primary procurement driver for 8-Methyldibenzo[b,d]furan-2-carboxylic acid is its quantitatively higher solubility profile compared to its unsubstituted counterpart. The steric bulk of the 8-methyl group disrupts the planar symmetry of the dibenzofuran core, mitigating rigid intermolecular π-π stacking. Quantitative assessments in standard synthetic solvents demonstrate that the 8-methyl derivative achieves a solubility of approximately 45 mg/mL in chloroform at 25°C, whereas the unsubstituted dibenzofuran-2-carboxylic acid is limited to roughly 12 mg/mL. This nearly four-fold increase is critical for maintaining homogeneous solutions during the synthesis of macromolecular OLED hosts and reduces the solvent volume required for industrial-scale purification [1].

Evidence DimensionSolubility in Chloroform at 25°C
Target Compound Data~45 mg/mL
Comparator Or BaselineDibenzo[b,d]furan-2-carboxylic acid (CAS 22439-48-1): ~12 mg/mL
Quantified Difference3.75x increase in solubility
ConditionsStandard ambient conditions (25°C) in CHCl3

Higher solubility directly translates to improved processability in solution-based manufacturing and reduces solvent consumption during scale-up.

PTP1B Inhibition
Class-level inference
IC50 82 ± 0.43 nM
Supports PTP1B inhibition assay context
In vitro pNPP assay; Compound 5E representative

Orthogonal Reactivity via Benzylic Functionalization

For complex synthetic workflows, the 8-methyl group provides an indispensable handle for orthogonal functionalization that the unsubstituted analog completely lacks. Subjecting 8-Methyldibenzo[b,d]furan-2-carboxylic acid (or its protected esters) to standard Wohl-Ziegler bromination conditions (NBS, AIBN) yields the 8-(bromomethyl) derivative in high yields (>85%). This benzylic bromide can subsequently undergo nucleophilic substitution without disturbing the 2-carboxylate functionality. In contrast, attempting to functionalize the unsubstituted dibenzofuran-2-carboxylic acid requires harsh electrophilic aromatic substitution, which suffers from poor regiocontrol and often degrades the starting material [1].

Evidence DimensionYield of regioselective bromination
Target Compound Data>85% yield of 8-(bromomethyl) intermediate
Comparator Or BaselineUnsubstituted dibenzofuran-2-carboxylic acid: 0% benzylic functionalization possible
Quantified DifferenceEnables an entirely new orthogonal synthetic vector
ConditionsNBS, AIBN, CCl4 or PhCF3, reflux

Procuring the 8-methyl variant allows chemists to build complex, bifunctional architectures (like MOF linkers or targeted degraders) that are synthetically inaccessible from the unsubstituted core.

PTP1B Selectivity
Class-level inference
>20-fold over TCPTP
Isoform-selectivity assay context
Reported for Compound 4; class-level

Metabolic Soft-Spot Blocking in Pharmaceutical Scaffolds

Dibenzofuran derivatives are frequently utilized as rigid pharmacophores, notably in prostanoid EP2 receptor agonists. However, the unsubstituted dibenzofuran core is highly susceptible to cytochrome P450-mediated oxidative metabolism, particularly at the electron-rich 8-position. By procuring the 8-Methyldibenzo[b,d]furan-2-carboxylic acid, medicinal chemists effectively block this metabolic soft spot. Comparative in vitro human liver microsome (HLM) clearance assays on derived drug candidates show that 8-methyl substitution can extend the metabolic half-life (t1/2) by over 2.5-fold compared to the unsubstituted baseline, significantly improving the pharmacokinetic viability of the resulting lead compounds [1].

Evidence DimensionIn vitro HLM metabolic half-life (t1/2) of derived leads
Target Compound DataExtended t1/2 (e.g., >60 minutes)
Comparator Or BaselineUnsubstituted dibenzofuran leads: Rapid clearance (t1/2 <25 minutes)
Quantified Difference>2.5x increase in metabolic stability
ConditionsHuman Liver Microsome (HLM) stability assay, NADPH, 37°C

Selecting the 8-methyl building block prevents late-stage pharmacokinetic failures in drug discovery programs by proactively addressing a known metabolic vulnerability.

In Vivo Response
Class-level inference
Reduced glucose & cholesterol vs. vehicle
Model-response endpoint context
ob/ob mouse model; Compound 5E

Synthesis of Solution-Processed OLED Host Materials

8-Methyldibenzo[b,d]furan-2-carboxylic acid is a highly suitable precursor for developing high-triplet-energy bipolar hosts. This application relies heavily on the enhanced solubility profile of the 8-methyl core to maintain homogeneous thin films during spin-coating and to prevent aggregation-caused quenching (ACQ) in the solid state[1].

Orthogonal Linker Development for Metal-Organic Frameworks (MOFs)

For materials chemists designing asymmetric MOFs, this compound serves as an ideal building block. By utilizing the benzylic bromide intermediate derived from the 8-methyl group, chemists can construct complex, bifunctional linkers that are synthetically impossible to achieve using the unsubstituted dibenzofuran core [2].

Development of Prostanoid Receptor Agonists

In medicinal chemistry, this compound is selected as a rigid, lipophilic scaffold for EP2 receptor agonists. The 8-methyl group is critical here for blocking CYP450-mediated oxidation at the C8 position, ensuring the resulting drug candidates possess viable, long-lasting pharmacokinetic profiles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PTP1B inhibitor SAR studies
Core substitution pattern (8-methyl, 2-carboxylic acid)
PTP1B inhibition and isoform selectivity profiling
Target engagement in cellular models
PTP1B over TCPTP selectivity window
Cellular target engagement and pathway response context
In vivo pharmacodynamic studies
In vivo target modulation profile
Metabolic endpoint response in disease models
Chemical probe for cancer biology
Selective PTP1B chemical probe
PTP1B pathway response in cancer cell models

XLogP3

3.6

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